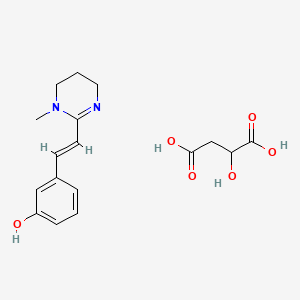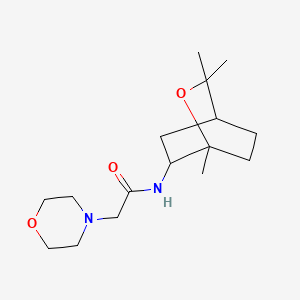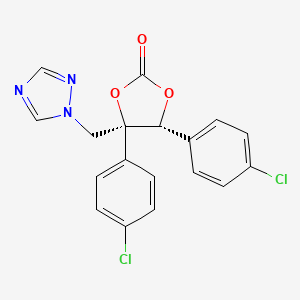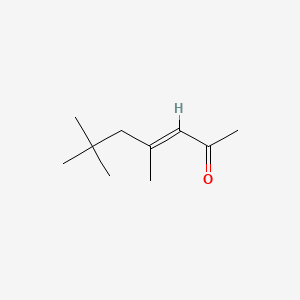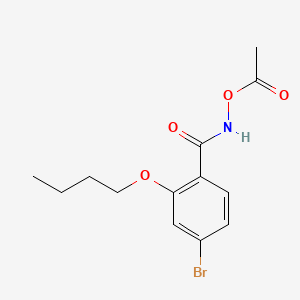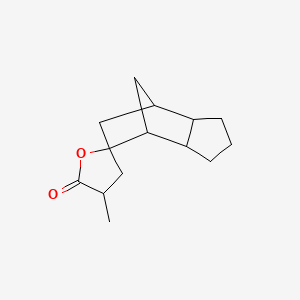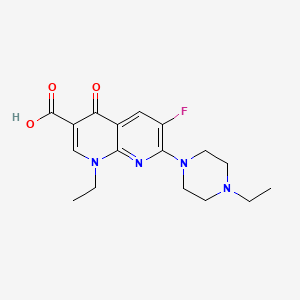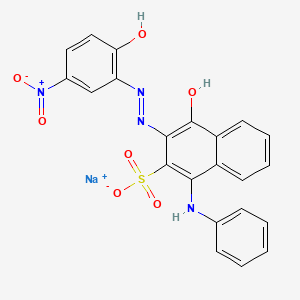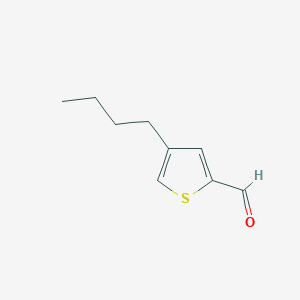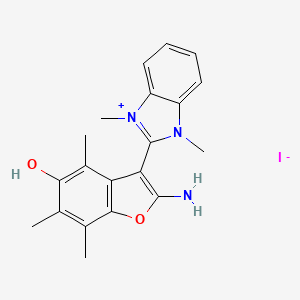
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide is a complex organic compound that belongs to the class of benzimidazolium salts. This compound is characterized by its unique structure, which includes a benzimidazolium core substituted with a benzofuran moiety. The presence of iodine as a counterion adds to its distinct chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Méthodes De Préparation
The synthesis of 1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide typically involves a multi-step process:
Synthesis of the Benzofuran Moiety: The benzofuran component can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted phenols and aldehydes.
Formation of the Benzimidazole Core: The benzimidazole core is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl iodide to form the benzimidazolium salt. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the hydroxyl group on the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazolium core or the benzofuran moiety, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazolium nitrogen or the benzofuran ring. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used in studies involving enzyme inhibition or as a fluorescent probe.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including antimicrobial and anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide involves its interaction with specific molecular targets. The benzimidazolium core can interact with nucleic acids and proteins, potentially inhibiting their function. The benzofuran moiety may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in cells. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but lack
Propriétés
Numéro CAS |
82191-93-3 |
|---|---|
Formule moléculaire |
C20H22IN3O2 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
2-amino-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)-4,6,7-trimethyl-1-benzofuran-5-ol;iodide |
InChI |
InChI=1S/C20H21N3O2.HI/c1-10-11(2)18-15(12(3)17(10)24)16(19(21)25-18)20-22(4)13-8-6-7-9-14(13)23(20)5;/h6-9,21,24H,1-5H3;1H |
Clé InChI |
UILPTNREWYFRES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C1O)C)C(=C(O2)N)C3=[N+](C4=CC=CC=C4N3C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



